molecular formula C13H12N4O B13104691 [1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide CAS No. 54215-27-9

[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide

Cat. No.: B13104691
CAS No.: 54215-27-9
M. Wt: 240.26 g/mol
InChI Key: ZYOGSWPWPNAMLE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the annulation of a pyrimidine moiety to a triazole ring or vice versa. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxides, while substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

54215-27-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1-oxido-[1,2,4]triazolo[1,5-a]pyrimidin-1-ium

InChI

InChI=1S/C13H12N4O/c1-9-3-5-11(6-4-9)12-15-13-14-10(2)7-8-16(13)17(12)18/h3-8H,1-2H3

InChI Key

ZYOGSWPWPNAMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](N3C=CC(=NC3=N2)C)[O-]

Origin of Product

United States

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